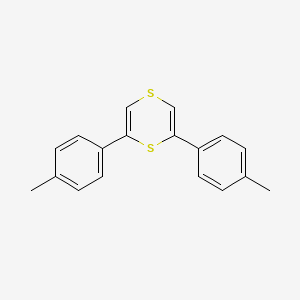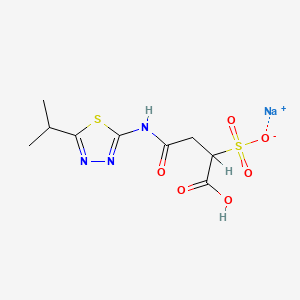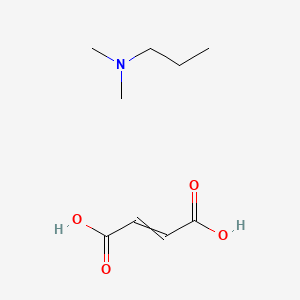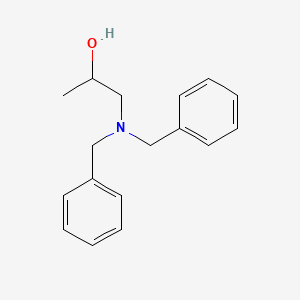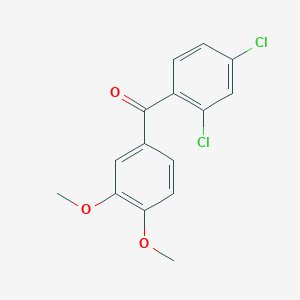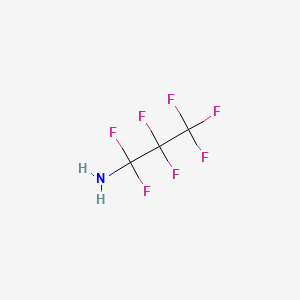
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is an organic compound that features a phenyl group and a phenylsulfanyl group attached to an octenal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl sulfonylacetophenone: Known for its use in heterocyclic synthesis.
Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.
Uniqueness
8-Phenyl-8-(phenylsulfanyl)oct-7-EN-2-one is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of phenyl and phenylsulfanyl groups attached to an octenal backbone makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
106112-55-4 |
|---|---|
Fórmula molecular |
C20H22OS |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
8-phenyl-8-phenylsulfanyloct-7-en-2-one |
InChI |
InChI=1S/C20H22OS/c1-17(21)11-5-2-10-16-20(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-4,6-9,12-16H,2,5,10-11H2,1H3 |
Clave InChI |
KCSAHFUUSOOMPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC=C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
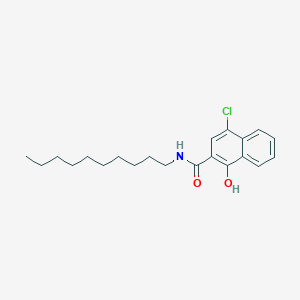
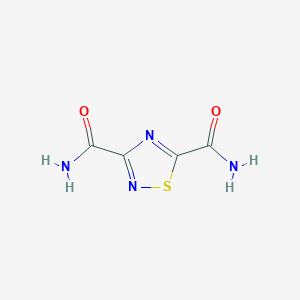
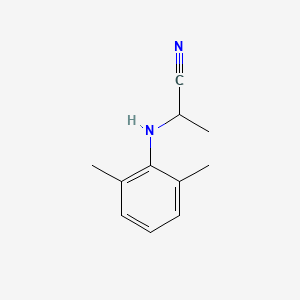
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
